molecular formula C14H14N2O2 B5705835 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5705835
M. Wt: 242.27 g/mol
InChI Key: XSHFULYQSBYAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a phenoxy group and a pyridin-4-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its binding affinity and specificity towards molecular targets. This structural feature may confer distinct biological and chemical properties compared to its analogs .

Biological Activity

2-Phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound consists of a phenoxy group linked to a pyridine moiety, which is further connected to an acetamide functional group. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, derivatives with similar structural features have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)Notes
This compoundStaphylococcus aureus5.0Effective against MRSA
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamideMycobacterium tuberculosis0.5Potential anti-tubercular agent
N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamideE. coli20.0Moderate activity

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal carcinoma).

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF79.5Induces apoptosis via caspase activation
Chalcone derivative (5c)HEP212.0Inhibits COX-2 and AKT1 expression

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the substitution patterns on the phenoxy and pyridine rings. Studies have shown that modifications can enhance or diminish its potency against specific pathogens or cancer cells.

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings tends to increase lipophilicity, which enhances cellular uptake.
  • Chain Length Variations : Altering the length of the alkyl chain connecting the phenoxy and acetamide groups can also impact activity, with certain lengths providing optimal interactions with biological targets.

Case Studies

Recent studies have highlighted the potential of this compound in combination therapies. For example, it has been shown to work synergistically with other antimicrobial agents, improving efficacy against resistant strains of bacteria.

Study Example

In a study published in MDPI, researchers synthesized various derivatives of similar compounds and tested them against Plasmodium falciparum , revealing promising multi-stage activity without significant resistance development over time .

Properties

IUPAC Name

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(11-18-13-4-2-1-3-5-13)16-10-12-6-8-15-9-7-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHFULYQSBYAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.